Homoeriodictyol (+/-)-
Overview
Description
Homoeriodictyol is a bitter-masking flavanone extracted from Yerba Santa (Eriodictyon californicum), a plant native to America . It is one of the four flavanones identified in this plant that elicits taste-modifying properties .
Synthesis Analysis
Homoeriodictyol can be synthesized from lignin-derived monomers in Saccharomyces cerevisiae . The implementation of combinatorial regulating strategies resulted in enhanced CoA supply, suppression of branch pathways, and upregulation of the rate-limiting enzymes, which increased the titer of homoeriodictyol .
Molecular Structure Analysis
Homoeriodictyol has a molecular formula of C16H14O6 . Its average mass is 302.279 Da and its monoisotopic mass is 302.079041 Da .
Physical And Chemical Properties Analysis
Homoeriodictyol has a density of 1.5±0.1 g/cm3, a boiling point of 583.8±50.0 °C at 760 mmHg, and a flash point of 222.1±23.6 °C . It has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Glucose Uptake and Serotonin Release : Homoeriodictyol increases glucose uptake and decreases serotonin release in Caco-2 cells via a SGLT-1-mediated pathway (Lieder et al., 2017).
Bitter Taste Masking : This compound significantly decreases the bitter taste of caffeine and has broad masking activity against various bitter molecules, making it a potential new taste modifier for food applications and pharmaceuticals (Ley et al., 2005).
Anti-inflammatory Effects : Homoeriodictyol-7-O-β-D-glycoside inhibits the production of TNF-α by polymorphonuclear cells and partly inhibits the production of LTB-4 (Wang Dingming, 2005).
Anticancer Efficacy : Persicogenin and homoeriodictyol, isolated from Rhus retinorrhoea, show promising anticancer efficacy in various cell lines, with upregulated p53, caspase-3, caspase-9, bax, and bcl-2 (Saquib et al., 2020).
Quantification in Herbal Formulations : A validated high-performance thin-layer chromatographic method has been developed for the quantification of homoeriodictyol and persicogenin in herbal formulations, useful for standardization and quality control (Siddiqui et al., 2015).
Specific PAF Antagonist : Homoeriodictyol-7-O-α plays a role as a specific PAF antagonist via the PAF receptor, an effective component of ramulus viscin (Wang Dingming, 2005).
Health-Promoting Properties : Homoeriodictyol and hesperetin are naturally occurring O-methylated flavonoids with health-promoting properties, and their production is currently highly inefficient (Peng et al., 2022).
Future Directions
Homoeriodictyol has been found to improve memory impairment in Aβ25–35-induced mice by inhibiting the NLRP3 inflammasome . This suggests potential future directions for research into the neuroprotective effects of Homoeriodictyol. Additionally, the successful synthesis of Homoeriodictyol from lignin-derived monomers in Saccharomyces cerevisiae suggests potential for bioconversion processes .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODBIPDTXRIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020066 | |
Record name | (+/-)-Homoeriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoeriodictyol (+/-)- | |
CAS RN |
69097-98-9 | |
Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoeriodictyol (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Homoeriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMOERIODICTYOL (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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